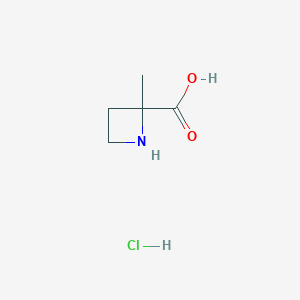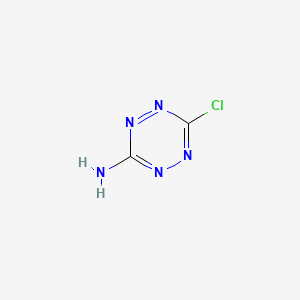![molecular formula C13H16N6O4S B2374409 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097911-65-2](/img/structure/B2374409.png)
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an oxazole ring, an oxadiazole ring, and an imidazole ring. These heterocyclic compounds are often found in various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole, oxadiazole, and imidazole rings. These rings are likely to influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxazole, oxadiazole, and imidazole rings. These groups could potentially undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole, oxadiazole, and imidazole rings. These groups could potentially affect the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of compounds containing oxadiazole and imidazole units, such as N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide, plays a crucial role in various chemical research areas. These compounds are synthesized through various methods, including Rh(II)-catalyzed transannulation processes, which allow for regioselective synthesis of fully substituted sulfonamidoimidazoles. Such methodologies provide a versatile approach to N-(alkoxy/amino)carbonyl- and N-alkyl-substituted imidazoles, demonstrating the compound's flexibility in chemical synthesis and applications (Strelnikova et al., 2018).
Antimicrobial and Antioxidant Activities
The sulfonamide and oxadiazole moieties present in these compounds have been studied for their potential antimicrobial and antioxidant activities. For instance, derivatives containing 1,3,4-oxadiazole have shown promising results against various microbial strains and exhibited potential as antioxidant agents. These activities are attributed to the structural characteristics of the compounds, which include the presence of sulfonamide and oxadiazole groups, indicating their significance in the development of new antimicrobial and antioxidant agents (Padmaja et al., 2014).
Corrosion Inhibition
Another application of compounds with oxadiazole and sulfonamide groups is in corrosion inhibition. These compounds have been investigated for their ability to protect metals, such as mild steel, in corrosive environments. The effectiveness of these inhibitors is often assessed through various techniques, including electrochemical studies and surface analysis. Their adsorption on metal surfaces and the formation of protective layers contribute to their corrosion inhibition properties, showcasing their potential in industrial applications (Ammal et al., 2018).
Plant Protection
In the agricultural sector, certain sulfonamide derivatives containing oxadiazole moieties have demonstrated efficacy in controlling plant diseases. For example, these compounds have shown good antibacterial activities against pathogens affecting crops, such as rice bacterial leaf blight. Their ability to enhance plant resistance through the modulation of enzyme activities and to inhibit pathogen proliferation indicates their potential as protective agents in crop management (Shi et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c1-8(2)19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)10-4-9(3)22-17-10/h4,6-8,15H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROCOLNGVQEMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(C=N3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

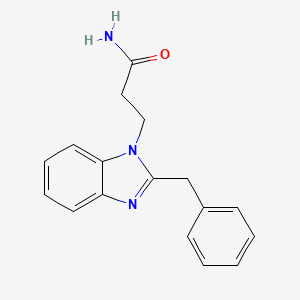
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)
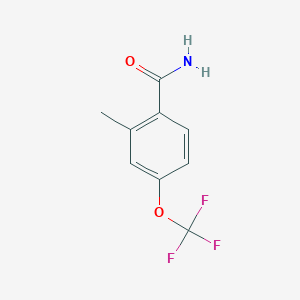
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
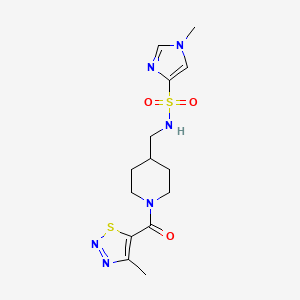
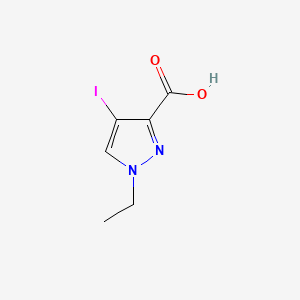
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)
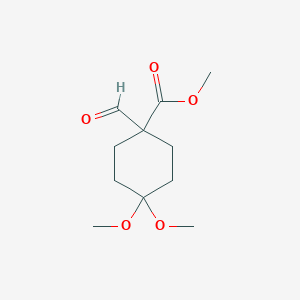
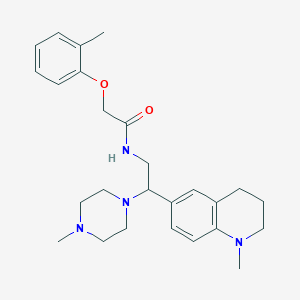
![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)
